
2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile is a heterocyclic compound with the molecular formula C11H10N4 and a molecular weight of 198.22 g/mol This compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a nicotinonitrile moiety attached at position 1 of the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile typically involves the cyclocondensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using appropriate solvents, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and participate in proton transfer processes due to the presence of nitrogen atoms in the pyrazole ring . These interactions can influence the biological activity of the compound, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline
- 2-(3,4-Dimethyl-1H-pyrazol-1-yl)succinic acid
- 3,5-Dimethylpyrazole
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile is unique due to its combination of a pyrazole ring and a nicotinonitrile moiety This structural feature allows it to exhibit distinct chemical and biological properties compared to other similar compounds
Biologische Aktivität
2-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables that illustrate its efficacy against various biological targets.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrazole ring and a nitrile group attached to a nicotinic framework. This unique structure is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds containing pyrazole moieties can exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of this compound are summarized below.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For instance, a study reported that derivatives similar to this compound displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (mg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 0.0039 | Strong |
Escherichia coli | 0.025 | Strong |
Bacillus subtilis | 0.0046 | Moderate |
Pseudomonas aeruginosa | 0.011 | Moderate |
Antifungal Activity
In addition to antibacterial effects, pyrazole derivatives have shown promising antifungal activity. For example, compounds similar to this compound were tested against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to strong antifungal efficacy .
Fungal Strain | MIC (mg/mL) | Activity |
---|---|---|
Candida albicans | 16.69 | Moderate |
Fusarium oxysporum | 56.74 | Moderate |
Study on Anticancer Activity
A significant case study involved the evaluation of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The study demonstrated that certain pyrazoles exhibited cytotoxic effects when used alone or in combination with doxorubicin, suggesting potential for developing new anticancer therapies . The results indicated a synergistic effect when combined with conventional chemotherapy agents.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in pathogens or cancer cells. Molecular docking studies have suggested favorable interactions with target proteins such as penicillin-binding proteins and sterol 14-alpha demethylase, which are critical for bacterial cell wall synthesis and fungal sterol biosynthesis respectively .
Molecular Docking Results
The binding affinities for selected compounds were calculated using molecular docking simulations:
Compound | Target Protein | Binding Affinity (kcal/mol) |
---|---|---|
Compound A | Penicillin-binding protein 3 | -4.315 |
Compound B | Sterol 14-alpha demethylase | -5.966 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromomethyl nicotinonitrile derivatives (e.g., 6-(bromomethyl)nicotinonitrile) can react with 3,5-dimethylpyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Monitor progress via TLC or HPLC. Optimize yields by adjusting stoichiometry (1:1.2 molar ratio of pyrazole to bromomethyl derivative) and reaction time (12–24 hours) .
- Data Example : Similar syntheses report yields of 50–70% under reflux conditions in aprotic solvents like 1,4-dioxane with catalytic piperidine .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- ¹H/¹³C-NMR : Identify pyrazole ring protons (δ 2.1–2.5 ppm for methyl groups; δ 6.2–7.3 ppm for aromatic protons). The nitrile group (CN) appears as a singlet near δ 116–118 ppm in ¹³C-NMR .
- IR Spectroscopy : Look for υ(CN) ~2223 cm⁻¹ and υ(C=N) ~1655 cm⁻¹. Confirm absence of impurities by checking for OH/NH stretches (3300–3500 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₄).
Q. How can researchers ensure purity during crystallization, and what solvents are optimal?
- Methodology : Recrystallize from ethanol or ethanol/water mixtures (80:20 v/v) to remove unreacted starting materials. Monitor purity via melting point analysis (expected range: 180–190°C, depending on substituents). For polar byproducts, use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the bioactivity of this compound derivatives?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or receptors) using PyMOL for visualization. Validate predictions with MD simulations (GROMACS) to assess binding stability. Reference pyrazole-based anticancer agents (e.g., N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives) for scaffold comparison .
Q. How does the steric and electronic environment of the pyrazole ring influence reactivity in cross-coupling reactions?
- Methodology : Compare substituent effects via Hammett plots or DFT calculations (Gaussian 09). For example, electron-donating methyl groups at pyrazole C-3/C-5 positions increase electron density, potentially enhancing nucleophilic substitution rates. Contrast with nitro-substituted analogs (e.g., 4-nitro derivatives) to assess electronic modulation .
Q. How should researchers address contradictions in spectral data across different studies?
- Methodology : Cross-validate using multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation). For NMR discrepancies, check solvent effects (DMSO vs. CDCl₃) and calibrate referencing. Compare experimental data with PubChem/NIST entries (e.g., InChIKey: CLZUXXXEUZOPGQ-UHFFFAOYSA-N for related analogs) .
Q. What stability studies are recommended for this compound under physiological or catalytic conditions?
- Methodology : Conduct accelerated degradation studies:
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor via HPLC.
- Thermal Stability : Heat to 100°C in DMSO or aqueous solution; assess decomposition by LC-MS.
- Light Sensitivity : Expose to UV (254 nm) and track photodegradation products .
Eigenschaften
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-6-9(2)15(14-8)11-10(7-12)4-3-5-13-11/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEOEBRECSAQNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.